molecular formula C13H13N B1660782 [1,1'-Biphenyl]-3-amine, 5-methyl- CAS No. 83245-91-4

[1,1'-Biphenyl]-3-amine, 5-methyl-

Cat. No.: B1660782
CAS No.: 83245-91-4
M. Wt: 183.25 g/mol
InChI Key: YEPQNLODEYARKJ-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3-amine, 5-methyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amine group at the 3-position and a methyl group at the 5-position of the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-amine, 5-methyl- typically involves the following steps:

    Nitration: The biphenyl compound undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3-amine, 5-methyl- often employs large-scale nitration and reduction processes, followed by methylation. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,1’-Biphenyl]-3-amine, 5-methyl- can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as sodium amide.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Halogenated biphenyls and other substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in various catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: Potential use in the development of drugs targeting specific enzymes or receptors.

Industry:

    Material Science: Utilized in the production of polymers and advanced materials.

    Electronics: Employed in the manufacture of organic semiconductors and other electronic components.

Mechanism of Action

The mechanism by which [1,1’-Biphenyl]-3-amine, 5-methyl- exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions, while the biphenyl structure provides stability and rigidity, facilitating binding to target sites. These interactions can modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

    [1,1’-Biphenyl]-2-amine: Differing by the position of the amine group.

    [1,1’-Biphenyl]-4-amine: Another positional isomer.

    [1,1’-Biphenyl]-3,5-diamine: Contains two amine groups.

Uniqueness:

    Positional Specificity: The specific positioning of the amine and methyl groups in [1,1’-Biphenyl]-3-amine, 5-methyl- imparts unique chemical and physical properties, influencing its reactivity and interactions.

    Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications.

Properties

IUPAC Name

3-methyl-5-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPQNLODEYARKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473729
Record name [1,1'-Biphenyl]-3-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83245-91-4
Record name [1,1'-Biphenyl]-3-amine, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Pd/C (10 wt %, 161 mg, 0.151 mmol) was added to a solution of 3-methyl-5-nitrobiphenyl (322 mg, 1.51 mmol) in ethyl acetate (10 mL) and acetic acid (1 mL). The reaction mixture was stirred under an atmosphere of H2 (balloon) for 3 hours and then dichloromethane (5 mL) was added. The reaction mixture was filtered through CELITE, washed with ethyl acetate and concentrated in vacuo. The residue was purified by silica gel column chromatography (ethyl acetate/hexanes) provided 5-methylbiphenyl-3-amine as a brown oil. 1H NMR (400 MHz, CDCl3) δ 7.58 (d, J=7.6 Hz, 2H), 7.43 (t, J=7.6 Hz, 2H), 7.34 (t, J=7.3 Hz, 1H), 6.85 (s, 1H), 6.75 (s, 1H), 6.55 (s, 1H), 2.35 (s, 3H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
322 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
161 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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